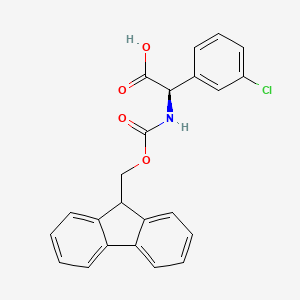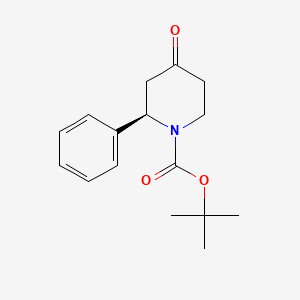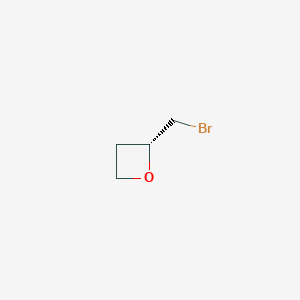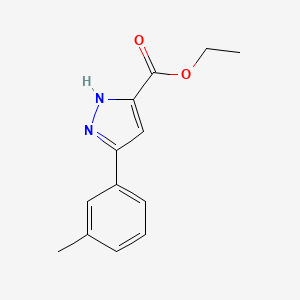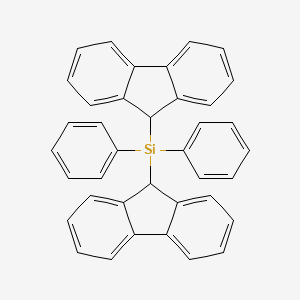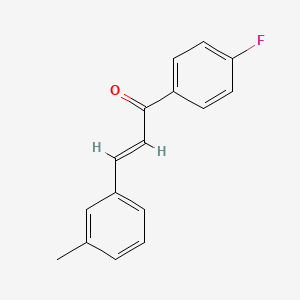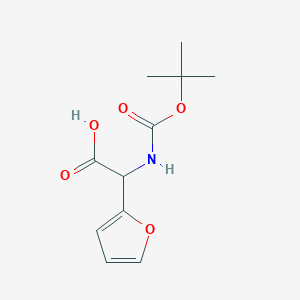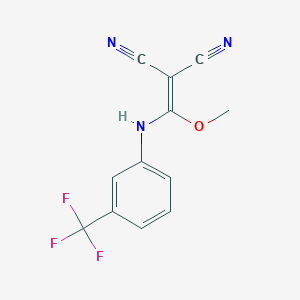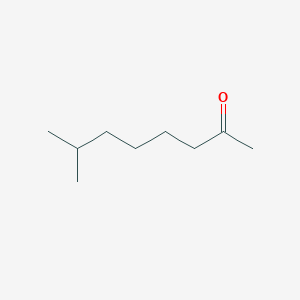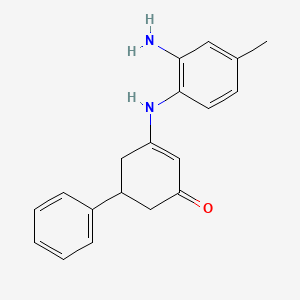
3-((2-Amino-4-methylphenyl)amino)-5-phenylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Amino-4-methylphenyl)amino)-5-phenylcyclohex-2-en-1-one (hereafter referred to as Compound A) is a cyclic compound composed of two aromatic rings and an amine group. The compound has been studied extensively due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Aplicaciones Científicas De Investigación
Compound A has been studied extensively as it has potential applications in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, and has been found to suppress the production of pro-inflammatory cytokines. Additionally, Compound A has been studied for its potential as an antiviral agent, and has been found to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Mecanismo De Acción
The exact mechanism of action of Compound A is not yet fully understood. However, it is believed that the compound acts by binding to certain receptors on the surface of cells and blocking their activity. This in turn prevents the cells from producing pro-inflammatory cytokines and inhibits the replication of certain viruses.
Biochemical and Physiological Effects
Compound A has been found to have anti-inflammatory and antiviral effects. In addition, Compound A has been found to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. Furthermore, Compound A has been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of Compound A is relatively straightforward and can be achieved in a few steps. Additionally, the compound has been found to have several beneficial effects, including anti-inflammatory, antiviral, and anti-cancer effects. However, it is important to note that the exact mechanism of action of Compound A is not yet fully understood, and further research is needed in order to fully understand its effects.
Direcciones Futuras
There are several potential future directions for Compound A. One potential direction is to investigate its effects on other types of cancer cells, as well as its potential as an anti-cancer drug. Additionally, further research could be done to investigate the exact mechanism of action of Compound A, as well as its potential as an antiviral drug. Finally, further research could be done to investigate the potential of Compound A as an antioxidant, as well as its potential to protect cells from damage caused by free radicals.
Métodos De Síntesis
Compound A is synthesized through a series of reactions. The first step is the condensation of 2-amino-4-methylphenol with 5-phenylcyclohexanone to form a Schiff base. This is followed by the reduction of the Schiff base using sodium borohydride, which yields Compound A. The synthesis of Compound A is relatively straightforward and can be achieved in a few steps.
Propiedades
IUPAC Name |
3-(2-amino-4-methylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-7-8-19(18(20)9-13)21-16-10-15(11-17(22)12-16)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIJNWVVRXGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

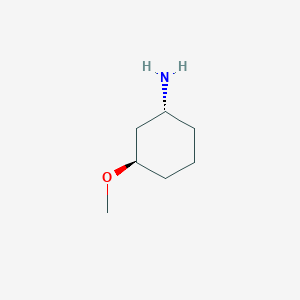
![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
